1-(1-Benzyl-1H-indol-2-yl)propan-1-one
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Overview
Description
1-(1-Benzyl-1H-indol-2-yl)propan-1-one is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a propanone group at the second position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with indole and benzyl chloride.
N-Benzylation: Indole undergoes N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Friedel-Crafts Acylation: The N-benzylindole is then subjected to Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1H-indol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound oxides or acids.
Reduction: Formation of 1-(1-Benzyl-1H-indol-2-yl)propan-1-ol.
Substitution: Formation of halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
1-Benzyl-1H-indole: Lacks the propanone group, making it less reactive in certain chemical reactions.
1-(1H-Indol-3-yl)propan-1-one: Similar structure but without the benzyl group, leading to different biological activities.
1-(1-Benzyl-1H-indol-3-yl)ethanone: Contains an ethanone group instead of a propanone group, affecting its reactivity and applications.
Uniqueness: 1-(1-Benzyl-1H-indol-2-yl)propan-1-one is unique due to the presence of both the benzyl and propanone groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
112402-18-3 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-(1-benzylindol-2-yl)propan-1-one |
InChI |
InChI=1S/C18H17NO/c1-2-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
InChI Key |
RIIJJXPWOVPNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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